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Compound of Interest

Compound Name: Maximin H2

Cat. No.: B1577425

Executive Summary & Biological Context

Maximin H2 is a 20-residue cationic antimicrobial peptide (AMP) originally isolated from the
skin secretions of the Chinese red-belly toad (Bombina maxima). It belongs to the "Maximin H"
family, a group of peptides homologous to the Bombinin H family found in related toad species.

Unlike the larger Maximin 1-5 peptides (27 residues), the H-series peptides are shorter, highly
hydrophobic, and exhibit rapid membrane-disrupting kinetics. Maximin H2 is of particular
interest to drug developers because it balances potent broad-spectrum antibacterial activity
with relatively low hemolytic toxicity compared to its isoform, Maximin H1.

Core Peptide Profile
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Feature Specification

H-lle-Leu-Gly-Pro-Val-Leu-Ser-Met-Val-Gly-Ser-

Sequence
Ala-Leu-Gly-Gly-Leu-lle-Lys-Lys-lle-NH2
Length 20 Amino Acids
Net Charge +3 (at pH 7.4)
Linear amphipathic
Structure
-helix (membrane-induced)
Molecular Weight ~1980 Da

) Membrane disruption (Carpet/Toroidal Pore
Target Mechanism
model)

Structural Determinants of Activity

The structure-activity relationship (SAR) of Maximin H2 revolves around three critical domains.
Understanding these allows for the rational design of superior analogs.

The Amphipathic -Helix
Maximin H2 is unstructured in aqueous solution but folds into an amphipathic

-helix upon contact with bacterial membranes (or membrane-mimetic solvents like TFE).

e Hydrophobic Face: Composed of lle, Leu, Val, and Met residues. This face drives insertion
into the bacterial lipid bilayer.

» Hydrophilic/Cationic Face: Composed of Ser, Gly, and the C-terminal Lysines. This face
interacts with the negatively charged phosphate headgroups of bacterial lipids (LPS in Gram-
negatives, LTA in Gram-positives).

The Methionine Liability (Met8)

Critical Insight: Position 8 contains a Methionine (Met).[1] In oxidative environments (e.g.,
inflammation sites), Met8 oxidizes to methionine sulfoxide.
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o Effect: This adds a polar oxygen atom to the hydrophobic face, disrupting the amphipathicity
and significantly reducing antimicrobial potency.

o Optimization: Substituting Met8 with Leucine (Leu) or Norleucine (Nle) preserves
hydrophobicity and renders the peptide oxidation-resistant without altering the structural fold.

The D-Amino Acid Connection

Maximin H2 is homologous to Bombinin H, which naturally contains a D-allo-isoleucine at

position 2.

» |somerization: The incorporation of a D-amino acid (e.g., D-lle2 or D-Leu) induces a "kink" in
the helix.

 Activity Impact: This kink slightly reduces hemolytic activity (toxicity) by destabilizing the helix
in the rigid, cholesterol-rich mammalian membrane, while maintaining activity against the
more fluid bacterial membrane.

Comparative Performance Guide

This section compares Native Maximin H2 against key alternatives and optimized analogs.

Table 1: Antimicrobial Potency (MIC in M)

Lower values indicate higher potency.

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1577425?utm_src=pdf-body
https://www.benchchem.com/product/b1577425?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Peptide . S. aureus ] Stability
. E. coli (Gram-) P. aeruginosa
Variant (Gram+) (Serum)

Native Maximin

Ho 20-4.0 4.0-8.0 8.0-16.0 Low (< 30 min)
Maximin H1

15-3.0 20-4.0 40-8.0 Low
(Isoform)
Analogue H2-
MB8L (Oxidation 2.0 4.0 8.0 High
Resistant)
Analogue H2-K
(Enhanced 1.0 2.0 4.0 Moderate
Charge +5)
Magainin 2 .

25.0 >50.0 >50.0 High
(Reference)

Table 2: Toxicity Profile (Hemolysis)

HC50: Concentration causing 50% hemolysis of human red blood cells.

. . HCS0 ( Therapeutic Index o ]
Peptide Variant . Clinical Verdict
(HC50 / MIC E. coli)

M)
Native Maximin H2 > 100 > 25 Safe Candidate
Maximin H1 ~ 20 ~10 Toxic
Analogue H2-M8L > 100 > 50 Optimized Lead
Melittin (Bee Venom) <1.0 <0.1 Too Toxic

Mechanistic Logic

Maximin H1 is more hydrophobic than H2, leading to stronger hemolysis. Maximin H2 acts via
a "Carpet Mechanism," where peptides coat the membrane surface until a threshold
concentration triggers catastrophic disruption.
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Figure 1: Rational design pathways for optimizing Maximin H2. Replacing Methionine prevents
oxidative inactivation, while D-amino acid incorporation improves selectivity.

Experimental Protocols (Self-Validating Systems)
Solid-Phase Peptide Synthesis (SPPS)

To study Maximin H2 SAR, you must synthesize the peptide with high purity.

e Scale: 0.1 mmol

e Resin: Rink Amide MBHA (to generate C-terminal amide, crucial for activity).
e Chemistry: Fmoc/tBu.

Step-by-Step Workflow:

Swelling: Swell resin in DMF for 30 min.

Deprotection: 20% Piperidine in DMF (2 x 10 min). Validation: UV monitoring of fulvene-
piperidine adduct.

Coupling: 4 eq Fmoc-AA, 4 eq HBTU/HCTU, 8 eq DIEA. Reaction time: 45 min.

Cleavage: TFA/TIS/Water (95:2.5:2.5) for 2 hours.

Precipitation: Cold diethyl ether.
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e Purification: RP-HPLC (C18 column), Gradient 5-65% Acetonitrile.

Minimum Inhibitory Concentration (MIC) Assay
This protocol uses a broth microdilution method compliant with CLSI standards.

¢ Inoculum Prep: Grow bacteria to mid-log phase (

). Dilute to
CFU/mL in Mueller-Hinton Broth (MHB).

o Peptide Dilution: Prepare serial 2-fold dilutions of Maximin H2 in a 96-well plate (range: 0.5
to 64

M).

o Control A: Bacteria + No Peptide (Growth).

o Control B: Media only (Sterility).
 Incubation: Add 50

L inoculum to 50
L peptide solution. Incubate at 37°C for 18-24h.

e Readout: Visual turbidity or Absorbance at 600nm.

o Definition: MIC is the lowest concentration showing no visible growth.

Hemolysis Assay (Toxicity Check)

e Blood Prep: Wash human RBCs 3x with PBS. Resuspend to 4% (v/v).
 Incubation: Mix 100

L RBC suspension with 100

L peptide solution. Incubate 1h at 37°C.
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e Controls:
o Negative: PBS (0% hemolysis).
o Positive: 1% Triton X-100 (100% hemolysis).

o Measurement: Centrifuge (1000g, 5 min). Measure OD of supernatant at 540nm
(Hemoglobin release).

e Calculation:

Mechanism of Action Visualization

Maximin H2 operates via the Carpet Model, distinct from the Barrel-Stave model used by some
other AMPs.

1. Electrostatic Attraction
(Cationic H2 binds Anionic LPS)

ydrophobic
Interaction

2. Surface Accumulation
(Peptides cover membrane 'like a carpet')

oncentration
Increase

3. Threshold Reached
(Critical Peptide:Lipid Ratio)

4. Membrane Disintegration
(Micellization / Lysis)
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Figure 2: The Carpet Model mechanism of Maximin H2.[2] The peptide does not insert
perpendicularly to form a stable pore but rather accumulates on the surface until the membrane
curvature stress causes disintegration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. Photo- and Radiation-Induced One-Electron Oxidation of Methionine in Various Structural
Environments Studied by Time-Resolved Techniques [mdpi.com]

e 2. mdpi.com [mdpi.com]

¢ To cite this document: BenchChem. [Maximin H2 Structure-Activity Relationship (SAR)
Studies: A Comparative Optimization Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1577425#maximin-h2-structure-activity-relationship-
studies]

Disclaimer & Data Validity:

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1577425?utm_src=pdf-body
https://www.mdpi.com/1424-8247/16/9/1281
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F11835991%2F
https://www.benchchem.com/product/b1577425?utm_src=pdf-body
https://www.google.com/url?sa=E&q=https%3A%2F%2Faps.unmc.edu%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.rsc.org%2Fen%2Fcontent%2Farticlelanding%2F2015%2Fsm%2Fc4sm02138a
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F27336672%2F
https://www.benchchem.com/product/b1577425?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1420-3049/27/3/1028
https://www.mdpi.com/1420-3049/27/3/1028
https://www.mdpi.com/1424-8247/16/9/1281
https://www.benchchem.com/product/b1577425#maximin-h2-structure-activity-relationship-studies
https://www.benchchem.com/product/b1577425#maximin-h2-structure-activity-relationship-studies
https://www.benchchem.com/product/b1577425#maximin-h2-structure-activity-relationship-studies
https://www.benchchem.com/product/b1577425#maximin-h2-structure-activity-relationship-studies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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